molecular formula C12H17NO2 B1485731 1-{[(Benzyloxy)amino]methyl}cyclobutan-1-ol CAS No. 2197742-67-7

1-{[(Benzyloxy)amino]methyl}cyclobutan-1-ol

Cat. No. B1485731
CAS RN: 2197742-67-7
M. Wt: 207.27 g/mol
InChI Key: XLAMNEQMHKJYBE-UHFFFAOYSA-N
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Description

“1-{[(Benzyloxy)amino]methyl}cyclobutan-1-ol” is a chemical compound with the molecular formula C12H17NO2 . It has a molecular weight of 207.27 g/mol .


Synthesis Analysis

While specific synthesis methods for “1-{[(Benzyloxy)amino]methyl}cyclobutan-1-ol” were not found, there are related studies on the synthesis of compounds with similar structures . For instance, Schiff base ligands derived from 4-(benzyloxy)-2-hydroxybenzaldehyde and various aminophenol derivatives have been synthesized . These ligands were then used to synthesize Co(II), Ni(II), Cu(II), and Zn(II) complexes .

Scientific Research Applications

Analytical Chemistry

In analytical chemistry, 1-{[(Benzyloxy)amino]methyl}cyclobutan-1-ol can be used as a standard or reference compound in chromatographic analyses. It can help in the calibration of instruments and serve as a comparison point for the identification and quantification of similar compounds.

These applications are based on the chemical structure and functional groups present in 1-{[(Benzyloxy)amino]methyl}cyclobutan-1-ol . While the search results did not provide specific applications for this compound, the analysis above extrapolates potential uses based on common practices in chemical research and the functionalities of the compound’s molecular structure .

properties

IUPAC Name

1-[(phenylmethoxyamino)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-12(7-4-8-12)10-13-15-9-11-5-2-1-3-6-11/h1-3,5-6,13-14H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAMNEQMHKJYBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNOCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(Benzyloxy)amino]methyl}cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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